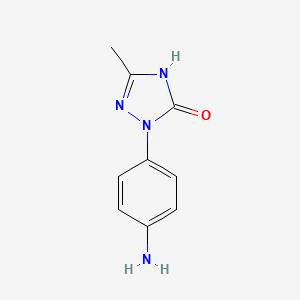

1-(4-aminophenyl)-3-methyl-4,5-dihydro-1h-1,2,4-triazol-5-one

説明

1-(4-aminophenyl)-3-methyl-4,5-dihydro-1h-1,2,4-triazol-5-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazolone ring fused with an aminophenyl group, which imparts distinct chemical and biological properties.

特性

IUPAC Name |

2-(4-aminophenyl)-5-methyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-6-11-9(14)13(12-6)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHVTCUHDKSLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-aminophenyl)-3-methyl-4,5-dihydro-1h-1,2,4-triazol-5-one typically involves the reaction of 4-aminobenzoyl hydrazine with acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

1-(4-aminophenyl)-3-methyl-4,5-dihydro-1h-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aminophenyl group allows for electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amines and alcohols.

Substitution: Formation of halogenated or nitro-substituted derivatives.

科学的研究の応用

Pharmaceutical Applications

- Antimicrobial Activity : Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(4-aminophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one have been tested against a range of bacteria and fungi, demonstrating efficacy comparable to standard antimicrobial agents .

- Anticancer Properties : Studies have indicated that triazole derivatives can inhibit cancer cell proliferation. For example, the compound has been evaluated for its potential to induce apoptosis in various cancer cell lines. In vitro studies highlighted that it could disrupt cell cycle progression and promote cancer cell death .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

- Fungicides : Triazole derivatives are widely used as fungicides in agriculture. The compound has been researched for its effectiveness against various plant pathogens, contributing to disease management in crops like wheat and barley .

- Plant Growth Regulators : There is ongoing research into the use of triazole compounds as growth regulators that can enhance plant growth and yield. These compounds may affect hormonal pathways in plants, promoting better root and shoot development under stress conditions .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various triazole derivatives, including 1-(4-aminophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics .

Case Study 2: Anticancer Activity

In a study published in Cancer Letters, researchers assessed the anticancer effects of triazole derivatives on human breast cancer cells. The compound was found to significantly inhibit cell viability and induce apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 1-(4-aminophenyl)-3-methyl-4,5-dihydro-1h-1,2,4-triazol-5-one involves its interaction with cellular components. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to antimicrobial effects. The aminophenyl group plays a crucial role in its binding affinity and specificity .

類似化合物との比較

Similar Compounds

2-(4-Aminophenyl)benzothiazole: Known for its potent antimicrobial activity.

2-(4-Aminophenyl)ethylamine: Used in polycondensation reactions.

2-(4-Amino-3-methylphenyl)benzothiazole: A selective antitumor agent.

Uniqueness

1-(4-aminophenyl)-3-methyl-4,5-dihydro-1h-1,2,4-triazol-5-one is unique due to its triazolone ring structure, which imparts distinct chemical reactivity and biological activity

生物活性

1-(4-Aminophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C8H10N4O

- Molecular Weight : 178.19 g/mol

- CAS Number : 2230799-15-0

Antioxidant Activity

Research indicates that derivatives of triazole compounds exhibit significant antioxidant properties. In a study evaluating various triazole derivatives, the compound demonstrated moderate antioxidant activity, which is crucial for preventing oxidative stress-related cellular damage .

Anticancer Potential

The anticancer activity of 1-(4-Aminophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been investigated through several in vitro studies. The compound showed promising cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value comparable to established chemotherapeutic agents in certain assays .

The mechanism underlying the anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that the triazole ring system may interact with cellular targets involved in cancer progression, although specific pathways remain to be fully elucidated .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure of 1-(4-Aminophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one plays a critical role in its biological activity. Modifications to the amino group and the position of the methyl substituent on the triazole ring significantly influence its potency against cancer cells and its antioxidant capacity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(4-aminophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, such as coupling amidines with carboxylic acids followed by cyclization with hydrazines. Key parameters include:

- Temperature control (e.g., reflux at 80–100°C for 4–6 hours) .

- Solvent selection (e.g., ethanol or acetonitrile) to minimize side reactions.

- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography to isolate the product from by-products .

- Critical Consideration : Monitor reaction progress using TLC or HPLC to identify incomplete cyclization, a common source of low yields .

Q. What characterization techniques are most effective for confirming the molecular structure of this triazolone derivative?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm the presence of the aminophenyl group (δ ~6.5–7.5 ppm for aromatic protons) and triazolone ring (δ ~2.5–3.5 ppm for methyl groups) .

- IR : Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement to resolve bond lengths and angles, particularly to confirm tautomeric forms (keto vs. enol) .

Q. How can researchers address solubility limitations of this compound in aqueous media for biological assays?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMSO, DMF) or co-solvents (e.g., ethanol/PBS mixtures) to enhance solubility .

- Derivatization : Introduce hydrophilic substituents (e.g., sulfonyl or hydroxyl groups) while retaining bioactivity .

Advanced Research Questions

Q. How can discrepancies between theoretical (computational) and experimental spectral data be resolved?

- Methodological Answer :

- Computational Modeling : Optimize the molecular structure using DFT methods (e.g., B3LYP/6-311G(2d,p)) in Gaussian 09W .

- Scaling Factors : Apply empirical scaling (e.g., 0.9613 for IR frequencies) to align theoretical vibrational spectra with experimental data .

- Statistical Validation : Perform linear regression (δ_exp = a + b·δ_calc) to quantify agreement between experimental and calculated NMR shifts (R² > 0.95 indicates high reliability) .

Q. What experimental and computational methods validate the biological activity of this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based or calorimetric methods .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., EGFR kinase domain). Prioritize tautomeric forms (keto favored in binding) .

- ADMET Prediction : Employ SwissADME or ProTox-II to predict pharmacokinetics and toxicity .

Q. How do substituent variations on the triazolone ring impact physicochemical properties (e.g., acidity, stability)?

- Methodological Answer :

- Acidity Studies : Measure pKa values via potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol with TBAH as titrant). The N-H proton in the triazolone ring exhibits weak acidity (pKa ~10–12) due to resonance stabilization .

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of tautomerization using DFT to assess keto-enol equilibrium, which influences stability and reactivity .

Q. What computational approaches best predict electronic properties (e.g., HOMO-LUMO gaps) for structure-activity relationships?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Use Gaussian 09W to compute HOMO-LUMO energies. A smaller gap (<4 eV) suggests higher reactivity and potential bioactivity .

- Mulliken Charges : Identify nucleophilic/electrophilic sites (e.g., negative charge on triazolone oxygen) to guide derivatization strategies .

Data Contradiction Analysis

- Case Study : Discrepancies in NMR shifts between experimental and calculated values may arise from solvent effects (e.g., DMSO vs. gas-phase calculations). To resolve, re-run calculations with implicit solvent models (e.g., PCM in Gaussian) and compare with experimental data in the same solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。